molecular formula C10H13NO2Si B1393381 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol CAS No. 1186310-90-6

2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol

Cat. No.: B1393381
CAS No.: 1186310-90-6
M. Wt: 207.3 g/mol
InChI Key: LRACGUBCNVQHAO-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol is a chemical compound with the molecular formula C10H13NO2Si and a molecular weight of 207.30 g/mol It is a derivative of furo[3,2-b]pyridine, featuring a trimethylsilyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol typically involves the reaction of furo[3,2-b]pyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[3,2-b]pyridin-6-one, while reduction could produce various alcohol derivatives .

Scientific Research Applications

2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-trimethylsilylfuro[3,2-b]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2Si/c1-14(2,3)10-5-8-9(13-10)4-7(12)6-11-8/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRACGUBCNVQHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674107
Record name 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-90-6
Record name 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol
Reactant of Route 2
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2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol
Reactant of Route 3
2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol
Reactant of Route 4
2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol
Reactant of Route 5
2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol
Reactant of Route 6
2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol

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